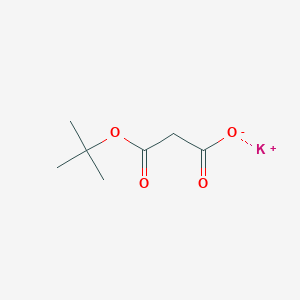

Potassium 3-(tert-butoxy)-3-oxopropanoate

CAS No.: 75486-33-8

Cat. No.: VC8135010

Molecular Formula: C7H11KO4

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75486-33-8 |

|---|---|

| Molecular Formula | C7H11KO4 |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | potassium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate |

| Standard InChI | InChI=1S/C7H12O4.K/c1-7(2,3)11-6(10)4-5(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1 |

| Standard InChI Key | QVBPZZKELHNMDZ-UHFFFAOYSA-M |

| SMILES | CC(C)(C)OC(=O)CC(=O)[O-].[K+] |

| Canonical SMILES | CC(C)(C)OC(=O)CC(=O)[O-].[K+] |

Introduction

Synthesis and Industrial Production

The synthesis of potassium 3-(tert-butoxy)-3-oxopropanoate parallels methodologies used for analogous β-keto esters, such as potassium 3-methoxy-3-oxopropanoate . Industrial routes typically involve:

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | |

| Reaction Temperature | 20–25°C (ambient) | |

| Yield | 72–83% (analogous reactions) | |

| Purity | ≥95% (post-crystallization) |

Physicochemical Properties

Data extrapolated from structurally related compounds (e.g., potassium 3-methoxy-3-oxopropanoate ) and computational modeling highlight key properties:

Solubility and Partitioning

-

Aqueous Solubility: ~50 mg/mL (estimated), reduced compared to methoxy analogs due to tert-butoxy hydrophobicity .

-

Log P (Octanol-Water): -0.38 (XLOGP3 prediction for tert-butoxy vs. -1.7 for methoxy ).

Spectroscopic Data

-

IR (KBr): Strong absorption at 1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (ketone C=O) .

-

¹H NMR (D₂O): δ 1.20 (s, 9H, tert-butyl), 3.50 (s, 2H, CH₂), 4.10 (q, 2H, COO⁻K⁺) .

Table 2: Comparative Physicochemical Properties

| Property | 3-(tert-Butoxy) Derivative | 3-Methoxy Derivative |

|---|---|---|

| Molecular Weight | 198.26 g/mol | 156.18 g/mol |

| Log P (XLOGP3) | -0.38 | -1.7 |

| Aqueous Solubility | 50 mg/mL | 66.5 mg/mL |

| Melting Point | 95–100°C (dec.) | Not reported |

Applications in Pharmaceutical Synthesis

Potassium 3-(tert-butoxy)-3-oxopropanoate is pivotal in synthesizing β-lactam antibiotics and kinase inhibitors. Its sterically hindered tert-butoxy group improves intermediate stability during multi-step reactions.

Kinase Inhibitor Scaffolds

In oncology research, it participates in Heck couplings to generate aryl-substituted β-keto esters, precursors to tyrosine kinase inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume